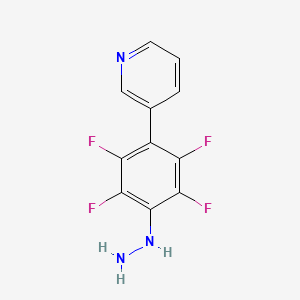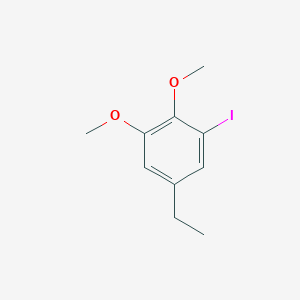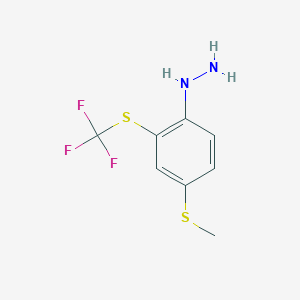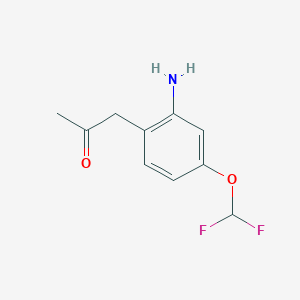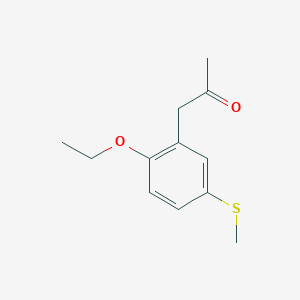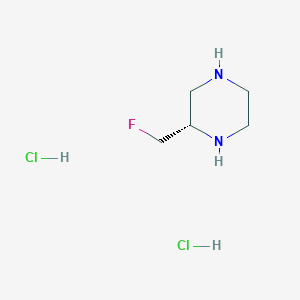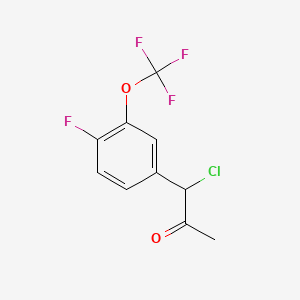
1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-3-(trifluoromethoxy)benzene with a chlorinating agent in the presence of a catalyst. The reaction conditions typically include a controlled temperature and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, yield, and safety, often involving automated systems to control reaction parameters and ensure consistent product quality.
化学反应分析
Types of Reactions
1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.
相似化合物的比较
Similar Compounds
1-Chloro-3-phenylpropane: This compound has a similar structure but lacks the fluorine and trifluoromethoxy groups.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: This compound shares the fluorine and trifluoromethoxy groups but has a different functional group arrangement.
Uniqueness
1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C10H7ClF4O2 |
|---|---|
分子量 |
270.61 g/mol |
IUPAC 名称 |
1-chloro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF4O2/c1-5(16)9(11)6-2-3-7(12)8(4-6)17-10(13,14)15/h2-4,9H,1H3 |
InChI 键 |
NYXJUNBEXZPNJM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=C(C=C1)F)OC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


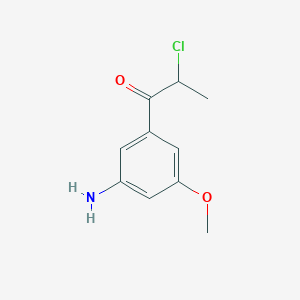
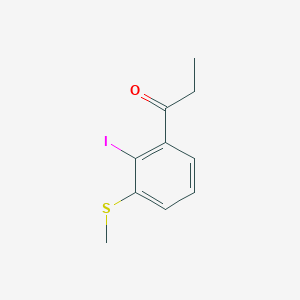
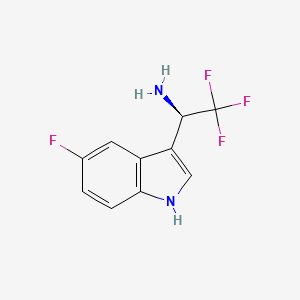

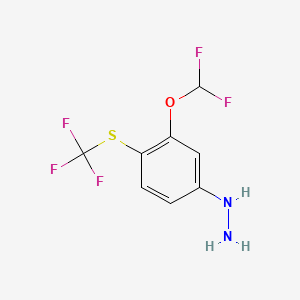
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)


